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Bicyclo[3.1.0]hexane-2-sulfonamide

Cat. No.: B13164575
M. Wt: 161.22 g/mol
InChI Key: QSQNFDWKAPSCKF-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-2-sulfonamide (CAS 1849323-19-8) is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . It features a bicyclo[3.1.0]hexane scaffold, a structure of significant interest in medicinal chemistry for its ability to impose conformational restraint on molecules, potentially leading to enhanced selectivity and potency in biological interactions . Researchers value this rigid framework for designing novel molecular probes and therapeutic agents. The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities. While specific mechanistic studies on this exact compound are not extensively published in the available literature, derivatives based on the bicyclo[3.1.0]hexane core are actively investigated for their affinity towards various biological targets. For instance, related nucleoside derivatives incorporating this scaffold have been explored as potent and selective agonists for the adenosine A3 receptor, a promising target for treating inflammation and cancer . Furthermore, patented bicyclic sulfonamide derivatives have been described for potential use as antithrombotic agents . This product is provided as a high-purity material for research applications and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2S B13164575 Bicyclo[3.1.0]hexane-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

bicyclo[3.1.0]hexane-2-sulfonamide

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)6-2-1-4-3-5(4)6/h4-6H,1-3H2,(H2,7,8,9)

InChI Key

QSQNFDWKAPSCKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.0 Hexane 2 Sulfonamide and Its Core Scaffold

General Strategies for Bicyclo[3.1.0]hexane System Construction

The construction of the bicyclo[3.1.0]hexane skeleton has been approached through several key strategies, primarily focusing on the formation of the three-membered cyclopropane (B1198618) ring fused to a five-membered cyclopentane (B165970) ring.

Intramolecular cyclization reactions represent a powerful tool for the synthesis of bicyclic systems. In the context of bicyclo[3.1.0]hexanes, these methods often involve the formation of a carbon-carbon bond between two appropriately positioned reactive centers within a single molecule.

One notable example is the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes. This method utilizes a copper(I)/secondary amine cooperative catalyst to construct the bicyclo[3.1.0]hexane skeleton in a single step with high efficiency. Current time information in Bangalore, IN. This approach is particularly noteworthy for its ability to create sterically congested vicinal all-carbon quaternary stereocenters. Current time information in Bangalore, IN. Another approach involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to furnish the bicyclo[3.1.0]hexane ring system. organic-chemistry.org Furthermore, an intramolecular Simmons-Smith (IMSS) cyclopropanation has been developed, providing a novel method for the construction of substituted bicycloalkanes, including bicyclo[3.1.0]hexanes. researchgate.netamazonaws.com This method has been shown to be highly diastereoselective. researchgate.net

A recent transition-metal-free approach involves the intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes to access benzo-fused bicyclo[3.1.0]hexanes. researchgate.net This protocol facilitates the formation of multiple bonds in a single operation. researchgate.net

Starting MaterialReagents and ConditionsProductKey Features
Alkene with α-methylene aldehydeCu(I)/secondary amine cooperative catalyst, oxidantBicyclo[3.1.0]hexaneSingle-step construction, forms vicinal all-carbon quaternary stereocenters. Current time information in Bangalore, IN.
Epoxy ketone from cyclohexane-1,4-dioneBaseBicyclo[3.1.0]hexane derivativeRing contraction methodology. organic-chemistry.org
Functionalized gem-diiodoalkanes with allylic alcoholsZinc carbenoidSubstituted bicyclo[3.1.0]hexaneIntramolecular Simmons-Smith reaction, high diastereoselectivity. researchgate.netamazonaws.com
1-(2,2-dibromovinyl)-2-(phenylethynyl)benzeneDiphenyl diselenide, TBHPBenzo-fused bicyclo[3.1.0]hexaneTransition-metal-free, intramolecular radical oxidative cyclization. researchgate.net

The Simmons-Smith reaction and its variants are classic methods for the formation of cyclopropane rings. This reaction typically involves the use of a carbenoid, often generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene.

The intramolecular version of the Simmons-Smith reaction (IMSS) has proven particularly effective for the synthesis of bicyclo[3.1.0]hexanes. researchgate.netamazonaws.com This method involves the cyclization of functionalized gem-diiodoalkanes containing allylic alcohols. The scope of this reaction is broad, tolerating substitution on the alkene and at the allylic position, leading to high yields of the bicyclic products. researchgate.net The directing effect of allylic groups, such as hydroxyl groups, can significantly influence the stereochemical outcome of the cyclopropanation. researchgate.net For instance, a hydroxyl-directed Simmons-Smith cyclopropanation of (1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetate (B1210297) has been employed in the synthesis of conformationally locked nucleoside analogues. researchgate.net

SubstrateReagentProductReference
Allylic alcohol-containing gem-diiodoalkaneEt2Zn, CH2I2Bicyclo[3.1.0]hexanol derivative researchgate.netamazonaws.com
(1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetateZn/Cu, CH2I2Bicyclo[3.1.0]hexane nucleoside precursor researchgate.net

Transannular reactions involve the formation of a bond across a ring, often in a medium-sized ring, to form a bicyclic system. An organocatalytic transannular alkylation has been developed as a diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes. organic-chemistry.org This method utilizes asymmetric organocatalysis to install all stereocenters in the bicyclic core. organic-chemistry.org A cascade Michael/Michael/transannular alkylation/hydrolysis sequence, employing a combination of aminocatalytic activation modes, allows for the direct synthesis of C-2 epimers from the same starting materials in a single operation. organic-chemistry.org

Reaction TypeCatalystKey FeaturesReference
Transannular alkylationAsymmetric organocatalystDiastereodivergent, installs all stereocenters. organic-chemistry.org
Cascade Michael/Michael/transannular alkylation/hydrolysisAminocatalystSingle operation synthesis of C-2 epimers. organic-chemistry.org

Advanced Annulation and Cycloaddition Techniques

More recently, advanced cycloaddition and annulation strategies have emerged as powerful methods for the convergent synthesis of the bicyclo[3.1.0]hexane scaffold.

A novel and convergent approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This method allows for the rapid construction of highly valuable bicyclic scaffolds with three contiguous stereocenters, including an all-carbon quaternary center. nih.gov The reaction is highly diastereoselective when using difluorocyclopropenes in combination with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry. nih.gov

The (3+2) annulation of cyclopropenes and aminocyclopropanes can be effectively mediated by photoredox catalysis. nih.gov Both organic and iridium-based photoredox catalysts under blue LED irradiation have been successfully employed, leading to good yields for a broad range of cyclopropene (B1174273) and cyclopropylaniline derivatives. nih.gov This radical-based strategy has been shown to be highly efficient for annulation reactions of cyclopropenes. The transformation is high-yielding and broadly applicable, proceeding under mild conditions.

Cyclopropene PartnerAminocyclopropane PartnerCatalyst SystemKey FeaturesReference
Diester-substituted cyclopropenesCyclopropylanilinesOrganic or Iridium photoredox catalyst, blue LED irradiationConvergent, forms all-carbon quaternary centers, high diastereoselectivity with difluorocyclopropenes. nih.gov

(3+2) Annulation of Cyclopropenes with Aminocyclopropanes

Diastereoselective Control in Annulation Reactions

The construction of the bicyclo[3.1.0]hexane skeleton through annulation reactions offers a convergent approach to this strained bicyclic system. Achieving a high degree of diastereoselectivity is paramount in these reactions to establish the desired relative stereochemistry of the substituents on the carbocyclic core.

A significant strategy involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, which is facilitated by photoredox catalysis. nih.govrsc.org This method allows for the convergent synthesis of highly substituted bicyclo[3.1.0]hexanes. nih.gov Researchers have reported that employing an organic or an iridium-based photoredox catalyst under blue LED irradiation provides good yields across a wide array of cyclopropene and cyclopropylaniline substrates. rsc.org A key finding is the achievement of high diastereoselectivity when difluorocyclopropenes are used in conjunction with a removable substituent on the cyclopropylaniline partner. nih.govrsc.org This approach provides valuable building blocks for medicinal chemistry, featuring three contiguous stereocenters. rsc.org The compatibility of this reaction with various functional groups, including sulfonamides, highlights its utility. researchgate.net

Another powerful method for diastereoselective synthesis is the intramolecular radical cyclopropanation. This approach utilizes the α-methylene group of aldehydes as a C1 source in a reaction with unactivated alkenes, catalyzed by a cooperative system of Cu(I) and a secondary amine. d-nb.info This process enables the single-step construction of bicyclo[3.1.0]hexane skeletons, notably forming vicinal all-carbon quaternary stereocenters with high efficiency and stereocontrol. d-nb.info

Furthermore, tandem reactions involving sulfur ylides have been developed. A sequential [3+2]/[2+1] annulation of crotonate-derived sulfur ylides with Morita-Baylis-Hillman carbonates of isatins leads to the formation of complex oxospiro[bicyclo[3.1.0]hexane-6,3'-indolin] scaffolds. nih.gov While this specific domino reaction proceeds with moderate to good yields, it demonstrates nearly 1:1 diastereoselectivity. nih.gov In contrast, a tandem Michael addition/Johnson-Corey-Chaykovsky annulation using a (2-bromoethyl)sulfonium salt provides a versatile route to fused bicyclic epoxides and aziridines with high diastereoselectivity, reaching up to a 15:1 diastereomeric ratio. bris.ac.uk

Table 1: Diastereoselective Annulation Reactions for Bicyclo[3.1.0]hexane Scaffolds

Reaction Type Key Reactants Catalyst/Conditions Key Feature Diastereoselectivity (dr) Reference
(3+2) Annulation Cyclopropenes + Aminocyclopropylanilines Photoredox Catalyst (Organic or Iridium) / Blue LED High diastereoselectivity with difluorocyclopropenes >20:1 rsc.org
Intramolecular Radical Cyclopropanation Aldehydes + Unactivated Alkenes Cu(I) / Secondary Amine Forms vicinal all-carbon quaternary stereocenters Excellent d-nb.info
Tandem Annulation (2-Bromoethyl)sulfonium salt + α-amino ketones Base (DBU) Forms fused bicyclic aziridines Up to 15:1 bris.ac.uk

Visible Light-Induced [2+1]-Cycloaddition of Nucleophilic Siloxy Carbenes

A novel and sustainable approach to the bicyclo[3.1.0]hexane framework involves the intramolecular photochemical [2+1]-cycloaddition of nucleophilic siloxy carbenes. scispace.comrsc.orgrsc.org This method stands out as it circumvents the need for any external photocatalysts, sensitizers, or other additives, relying solely on visible light irradiation. rsc.orgmonash.edunih.gov

The process generates singlet nucleophilic carbenes from acyl silane (B1218182) precursors, which then rapidly undergo cycloaddition with tethered olefins to yield unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds. scispace.comrsc.org This highly stereospecific reaction leads to the formation of a unique class of silicon-derived donor-acceptor cyclopropanes. rsc.org A significant advantage is the creation of two new ring systems, and in some instances, contiguous quaternary carbon centers, in a single step. rsc.org

In a specific example, the photochemical irradiation of an acrylate (B77674) derivative at 427 nm (40 W LED) resulted in the formation of a bicyclo[3.1.0]hexane product in good yield. rsc.org The reaction proceeded with complete stereoselectivity, exclusively forming the exo-isomer, demonstrating for the first time that the photocycloaddition of nucleophilic carbenes is efficient for olefins beyond fumarates. rsc.org This methodology has been successfully applied to generate a series of cyclopropyl-fused heterocyclic scaffolds, including azabicyclo[3.1.0]hexanes. scispace.comnih.gov

1,3-Dipolar Cycloaddition Involving Azomethine Ylides and Cyclopropenes

The 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes provides a robust and highly diastereoselective route to nitrogen-containing bicyclo[3.1.0]hexane systems, specifically 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.orgrsc.orgresearchgate.net This multicomponent reaction typically involves the in situ generation of azomethine ylides from the condensation of an α-amino acid with a carbonyl compound. beilstein-journals.orgchim.it

These reactive 1,3-dipoles readily engage with various cyclopropene dipolarophiles to afford complex spiro-fused heterocyclic systems in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgresearchgate.net For instance, the reaction of the stable azomethine ylide derived from ninhydrin (B49086) and proline (protonated form of Ruhemann's purple) with both 3-substituted and 3,3-disubstituted cyclopropenes yields the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. beilstein-journals.org This method is also effective for trapping unstable 1,2-disubstituted cyclopropenes under mild conditions. beilstein-journals.org

The versatility of this approach is demonstrated by the use of various cyclic carbonyl compounds, such as isatin, alloxan, and 11H-indeno[1,2-b]quinoxalin-11-one, to generate the azomethine ylides. researchgate.netresearchgate.net This strategy has enabled the synthesis of a wide range of pharmacologically relevant spiro[3-azabicyclo[3.1.0]hexanes]. researchgate.net

Stereoselective Synthesis of Bicyclo[3.1.0]hexane-2-sulfonamide and Related Chiral Compounds

The synthesis of specific, functionally rich derivatives such as this compound requires precise control over stereochemistry. Methodologies have been developed not only to construct the core scaffold but also to introduce key functional groups, like the sulfonamide, with high fidelity. The direct precursor, bicyclo[3.1.0]hexane-2-sulfonyl chloride, has been reported as a chemical intermediate, indicating a clear pathway to the target sulfonamide via reaction with an appropriate amine.

Strategies for Creating Contiguous Stereocenters

The creation of multiple, adjacent stereocenters is a central challenge in the synthesis of complex molecules. For the bicyclo[3.1.0]hexane system, several effective strategies have emerged.

The photoredox-mediated (3+2) annulation of cyclopropenes and aminocyclopropanes is a powerful tool for this purpose, providing access to bicyclic scaffolds bearing three contiguous stereocenters. nih.govrsc.org Similarly, a gold(I)-catalyzed oxidative cyclopropanation of 1,6-enynes furnishes densely functionalized bicyclo[3.1.0]hexanes that also possess three contiguous quaternary and tertiary stereogenic centers with high enantioselectivity. researchgate.net

Another innovative approach involves a palladium-catalyzed cascade annulation of Tsuji's 2-(cyanomethyl)allyl carbonates with Morita–Baylis–Hillman carbonates. This method constructs complex bicyclo[3.1.0]hexane frameworks that feature three contiguous quaternary stereogenic centers, achieving good to excellent enantioselectivity. researchgate.net Furthermore, intramolecular radical cyclopropanation has proven effective in creating bicyclo[3.1.0]hexane skeletons with two adjacent all-carbon quaternary stereocenters. d-nb.info

Application of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is fundamental to achieving enantioselective synthesis of bicyclo[3.1.0]hexane derivatives. Asymmetric catalysis, in particular, offers an efficient route to enantiomerically enriched products.

Several catalytic systems have been successfully employed:

Photoredox Catalysis: Iridium-based photocatalysts have been used in the (3+2) annulation of cyclopropenes and cyclopropylanilines. rsc.org

Copper Catalysis: A cooperative catalytic system of Cu(I) and a secondary amine has been shown to be effective in asymmetric intramolecular radical cyclopropanation reactions. d-nb.info A chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex has been reported to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes for the construction of 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org

Rhodium Catalysis: Chiral rhodium catalysts, such as those with dirhodium(II) tetrakis(N-phthaloyl-L-tert-leucinate) [Rh₂(S-PTTL)₄] ligands, are used in carbene-mediated cyclopropanation to control stereochemistry.

Chiral Reagents: Beyond catalysis, the use of stoichiometric chiral reagents can direct stereochemical outcomes. For example, a chiral (2-bromoethyl)sulfonium reagent, derived from an easily accessible chiral sulfide, has been developed to promote or enhance stereoselectivity in annulation reactions. bris.ac.uk

Table 2: Chiral Catalysts and Reagents in Bicyclo[3.1.0]hexane Synthesis

Catalyst/Reagent Type Reaction Metal/Core Key Ligand/Component Reference
Photoredox Catalyst (3+2) Annulation Iridium - rsc.org
Cooperative Catalyst Intramolecular Radical Cyclopropanation Copper (I) Secondary Amine d-nb.info
Asymmetric Catalyst 1,3-Dipolar Cycloaddition Copper Ph-Phosferrox beilstein-journals.org
Asymmetric Catalyst Carbene Cyclopropanation Rhodium (II) Chiral Carboxylate (e.g., S-PTTL)
Chiral Reagent Tandem Annulation Sulfonium Salt Chiral Sulfide bris.ac.uk

Specific Methodologies for Amino-Substituted Derivatives (e.g., Corey-Link)

For the synthesis of amino-substituted bicyclo[3.1.0]hexane derivatives, such as the potent glutamate (B1630785) analogue LY354740 ((+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid), the Corey-Link reaction has proven to be a highly effective methodology. researchgate.netmdpi.com This reaction provides a stereoselective route to α-amino acids from ketones.

In one reported synthesis of a 3-beta fluoro derivative of LY354740, the Corey-Link methodology was instrumental in creating the crucial α-amino acid stereocenter. researchgate.net A modified version of this reaction has also been employed for the enantiospecific synthesis of LY354740 itself. scispace.comgoogle.com This modification involved reacting the precursor ketone with chloroform (B151607) anion, followed by treatment of the resulting alcohol with sodium azide (B81097) and DBU in methanol (B129727) to furnish an azido (B1232118) ester, which is a direct precursor to the amino group. researchgate.net This approach offers an alternative stereochemical outcome compared to traditional methods like the Bucherer-Bergs and Strecker reactions. scispace.com

Introduction of the Sulfonamide Moiety onto the Bicyclo[3.1.0]hexane Scaffold

The introduction of the sulfonamide group onto the bicyclo[3.1.0]hexane framework is a critical step in the synthesis of the target compound and its analogues. This transformation is typically achieved by reacting a suitable amine precursor on the bicyclic scaffold with a sulfonylating agent.

The formation of a sulfonamide bond is a well-established transformation in organic chemistry. The most common and widely employed method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

A general representation of this reaction is as follows:

R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl

In the context of this compound, the key intermediate is 2-aminobicyclo[3.1.0]hexane. This amine can be reacted with a suitable sulfonyl chloride to yield the desired sulfonamide.

Alternative methods for sulfonamide synthesis have also been developed. These include the use of sulfonic acids activated with coupling agents, or the reaction of amines with sulfonyl fluorides. acs.org The choice of method may depend on the specific substrate and the presence of other functional groups.

A documented example that illustrates the formation of a sulfonamide on a bicyclo[3.1.0]hexane system involves the reaction of an amine with an α-chlorosulfonyl ester. Specifically, the amine derived from the reduction of an azide on the bicyclo[3.1.0]hexane core has been reacted with ethyl 2-(chlorosulfonyl)acetate to furnish the corresponding sulfonamide derivative. researchgate.netgoogle.com This highlights a viable pathway for introducing the sulfonamide moiety.

Furthermore, patent literature describes the reaction of 3-aza-bicyclo[3.1.0]hexane derivatives with various sulfonyl chlorides (B-A-SO₂Cl) to produce the corresponding sulfonamides, indicating the general applicability of this method to the bicyclic system. rsc.org

The synthesis of complex molecules containing the this compound core requires careful consideration of functional group compatibility during the sulfonylation step. The reaction conditions for sulfonamide formation are generally mild, which allows for the presence of a variety of other functional groups within the molecule.

Modern synthetic methods for sulfonamide formation have been developed to be tolerant of a wide range of functional groups. For instance, studies on the synthesis of various sulfonamide derivatives have shown compatibility with esters, ethers, amides, and even some heterocyclic systems. nih.govnih.gov This is crucial for the preparation of diverse libraries of compounds for research purposes.

In the context of the bicyclo[3.1.0]hexane scaffold, research has demonstrated that functional groups such as esters and protected hydroxyl groups on the bicyclic ring are often compatible with the conditions required for subsequent chemical transformations. researchgate.netgoogle.com When synthesizing derivatives for biological evaluation, it is common to have other functional groups present, such as carboxylic acids or other aromatic and heterocyclic moieties attached to the sulfonamide nitrogen. The general robustness of the sulfonylation reaction allows for the late-stage introduction of the sulfonamide group in the presence of these functionalities.

However, care must be taken with highly nucleophilic or acidic functional groups that could compete with the amine in the reaction with the sulfonyl chloride or interfere with the basic conditions used. In such cases, the use of protecting groups may be necessary.

Synthesis of Specific this compound Derivatives for Research Purposes

The bicyclo[3.1.0]hexane scaffold is a conformationally restricted system that is of significant interest in medicinal chemistry as a bioisostere for other cyclic systems. The incorporation of a sulfonamide moiety at the 2-position can lead to compounds with potential biological activity. While a direct synthesis of the parent this compound is not extensively detailed in the literature, the synthesis of various substituted derivatives has been pursued for research purposes.

For example, the synthesis of N-substituted bicyclo[3.1.0]hexane-2-sulfonamides can be envisioned starting from 2-aminobicyclo[3.1.0]hexane. This key amine intermediate can be prepared through various synthetic routes, including the (3+2) annulation of cyclopropenes with aminocyclopropanes, followed by deprotection. researchgate.net

Once the 2-aminobicyclo[3.1.0]hexane is obtained, it can be reacted with a diverse range of sulfonyl chlorides to generate a library of derivatives for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent on the sulfonamide nitrogen.

A relevant example from the literature, while not a direct analogue, showcases the synthesis of a sulfonamide-containing bicyclic compound for biological evaluation. In the development of adenosine (B11128) A3 receptor ligands, a bicyclo[3.1.0]hexane derivative containing a primary amine was synthesized and subsequently reacted with ethyl 2-(chlorosulfonyl)acetate. researchgate.netgoogle.com This reaction demonstrates the feasibility of forming a sulfonamide linkage on this specific scaffold for the purpose of creating biologically active molecules.

The following table outlines a hypothetical synthetic scheme for generating a variety of this compound derivatives for research, based on established chemical principles.

Starting Material Reagent Product Research Purpose
2-Aminobicyclo[3.1.0]hexaneBenzenesulfonyl chlorideN-(Bicyclo[3.1.0]hexan-2-yl)benzenesulfonamideExploration of aryl-substituted sulfonamides for biological activity.
2-Aminobicyclo[3.1.0]hexane4-Toluenesulfonyl chlorideN-(Bicyclo[3.1.0]hexan-2-yl)-4-methylbenzenesulfonamideInvestigating the effect of substituted aryl groups on biological targets.
2-Aminobicyclo[3.1.0]hexaneThiophene-2-sulfonyl chlorideN-(Bicyclo[3.1.0]hexan-2-yl)thiophene-2-sulfonamideIntroduction of heterocyclic moieties to probe specific receptor interactions.
2-Aminobicyclo[3.1.0]hexaneDansyl chloride5-(Dimethylamino)-N-(bicyclo[3.1.0]hexan-2-yl)naphthalene-1-sulfonamideCreation of fluorescently tagged ligands for binding assays.

This systematic approach allows for the generation of a diverse set of compounds for initial screening and subsequent optimization of biological activity.

Chemical Reactivity and Functional Group Transformations

Reactivity Profiles of the Bicyclo[3.1.0]hexane System

The bicyclo[3.1.0]hexane framework is characterized by significant ring strain, which serves as a driving force for a variety of chemical reactions. This strain primarily arises from the fusion of the three-membered cyclopropane (B1198618) ring with the five-membered cyclopentane (B165970) ring.

The fusion of a cyclopropane ring and a cyclopentane ring results in a bicyclic system with moderate to significant strain energy, estimated to be around 25–30 kcal/mol. researchgate.net This inherent strain is a critical factor influencing the chemical reactivity of the molecule. nih.gov In many bicyclic compounds, the total strain energy is approximately the sum of the strain energies of the individual rings. acs.org This stored energy can be harnessed as a driving force for reactions that involve the opening of the strained rings.

For instance, the release of ring strain facilitates electrocyclic ring-opening reactions. In one study, a trichlorinated bicyclo[3.1.0]hexane core was used as a reagent for transfer hydrochlorination, where Lewis acid-assisted chloride abstraction followed by a thermal electrocyclic cyclopropyl-to-allyl cation ring opening was driven by the release of this inherent strain. chemrxiv.org Similarly, the ring opening of activated cyclopropanes within a bicyclo[3.1.0]hexane system can be achieved under both acidic and basic conditions, leading to different products depending on the reaction conditions. researchgate.net Under acidic conditions, reactions of bicyclo[3.1.0]hexan-3-ols can lead to cyclopentenium ions through the initial opening of the cyclopropane ring. youtube.com The significant strain in some derivatives can also promote dimerization reactions. acs.org

Table 1: Strain Energies of Bicyclo[3.1.0]hexane and Related Cyclic Compounds

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Cyclopentane6.2
Bicyclo[3.1.0]hexane~31.1 acs.org
Bicyclo[2.1.0]pentane~57.6
Bicyclo[4.1.0]heptane~28.1

This table presents approximate strain energies to illustrate the contribution of ring fusion to molecular instability and reactivity. Data sourced from reference acs.org.

Derivatives of the bicyclo[3.1.0]hexane system undergo a variety of solvolysis and photochemical reactions, often leveraging the ring strain to achieve unique transformations. Solvolysis of 3-bicyclo[3.1.0]hexyl tosylates has been investigated to understand the behavior of carbocation intermediates formed from this strained system. york.ac.uk The preferred conformation of the bicyclic system has been shown to influence the rates of these reactions. york.ac.uk

The bicyclo[3.1.0]hexane scaffold is also a versatile platform for photochemical reactions. Irradiation of benzene (B151609) in nucleophilic solvents under acidic conditions can produce derivatives of bicyclo[3.1.0]hexene. rsc.org More complex derivatives, such as benzobicyclo[3.1.0]hexenones, undergo efficient photoinduced rearrangement to form 1-naphthols. nih.gov Furthermore, visible light can induce intramolecular [2+1]-cycloadditions in appropriately substituted precursors to generate the bicyclo[3.1.0]hexane scaffold. researchgate.net Photoredox catalysis has also been employed in (3+2) annulation reactions between cyclopropenes and aminocyclopropanes to synthesize substituted bicyclo[3.1.0]hexanes. researchgate.netnih.govresearchgate.net

Computational and spectroscopic studies have revealed that bicyclo[3.1.0]hexane preferentially adopts a boat-like conformation for the five-membered ring, rather than a chair-like one. dnu.dp.uaCurrent time information in Bangalore, IN. This preference is a direct consequence of the fused cyclopropane ring, which creates steric hindrance. To minimize this strain, the molecule distorts, which has significant chemical implications. dnu.dp.ua

This distortion affects the spatial arrangement of substituents and influences the molecule's reactivity. For example, the preferred boat conformation is a key factor in explaining the observed reactivity ratios in the solvolysis of cis-3-bicyclo[3.1.0]hexyl tosylate. york.ac.uk The distortion from ideal geometries also leads to changes in carbon hybridization and an increase in strain energy, further enhancing the system's reactivity towards ring-opening reactions. acs.org

Transformations Involving the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is generally considered to be a stable functional group. researchgate.net Studies on the hydrolysis of various sulfonamides show that they are typically stable under neutral and basic conditions (pH 7 and 9), with long half-lives exceeding a year. nih.govresearchgate.net While hydrolysis can be promoted under acidic conditions or with specific catalysts, the N-S bond is robust compared to the C-N bond in amides. researchgate.netacs.orgnih.gov

Despite its stability, the sulfonamide group on the bicyclo[3.1.0]hexane scaffold can undergo several important transformations:

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated. Reactions of sulfonamides with alkyl halides in the presence of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) can yield N-alkylated products. d-nb.info This provides a direct method for introducing substituents onto the sulfonamide nitrogen, modifying the compound's properties.

Reductive Cleavage: The sulfonamide can be used as a synthetic handle through reductive cleavage of the N-S bond. Mild, metal-free methods have been developed to convert secondary sulfonamides into sulfinates and amines. chemrxiv.orgdnu.dp.ua This transformation allows the sulfonamide group, often considered a terminal functional group, to be converted into other medicinally relevant functionalities. chemrxiv.org

Acylation/Hydrolysis: The sulfonamide nitrogen can be acylated, and this acyl group can subsequently be removed by hydrolysis to regenerate the parent sulfonamide. This strategy can be used as a protecting group scheme or to temporarily modify the compound's properties. york.ac.uk

Derivatization Strategies of the Bicyclo[3.1.0]hexane-2-sulfonamide Scaffold

The this compound scaffold can be modified at various positions to generate a library of derivatives for further study. These strategies focus on altering the substituents on the bicyclic core itself.

The rigid bicyclo[3.1.0]hexane framework serves as a versatile scaffold for constructing molecules with specific three-dimensional shapes. nih.gov A significant body of research exists on the derivatization of this system, particularly in the context of nucleoside analogues where the bicyclic core acts as a conformationally restricted sugar mimic. These studies provide a blueprint for potential modifications to the this compound structure.

Key derivatization strategies include:

Modification at C6: In nucleoside analogues, the C6 position (equivalent to the 5'-position of a sugar) is frequently modified. An azide (B81097) group can be introduced and subsequently used in Huisgen cycloadditions to attach various functional groups. The azide can also be reduced to an amine, which can then be reacted with reagents like squaric acid esters or chlorosulfonyl acetates to introduce new side chains.

Modification at C4: The C4 position has been substituted with thiotriazolyl groups in the synthesis of glutamate (B1630785) receptor agonists.

Modification of Alkenyl Precursors: Syntheses starting from cyclopentene (B43876) precursors allow for substitution on the double bond and at allylic positions, which are then carried through the cyclopropanation step to afford substituted bicyclo[3.1.0]hexanes. nih.gov

Aryl and Alkyl Substitutions: Synthetic routes have been developed to introduce aryl and alkyl groups at the C3 and C6 positions, creating a diverse set of derivatives. york.ac.uk

Table 2: Examples of Derivatization on the Bicyclo[3.1.0]hexane Scaffold

Position of ModificationFunctional Group IntroducedSynthetic Context/PurposeReference(s)
C6 (5'-position)Azide, Triazoles, Amine, Squarate estersSynthesis of A₃ adenosine (B11128) receptor ligands
C4ThiotriazolylSynthesis of mGlu2 receptor agonists
C3 and C6Aryl, Alkyl groupsSynthesis of liquid crystalline compounds york.ac.uk
C1 and C5 (Bridgehead)MethylStudy of strain effects nih.gov
Multiple PositionsPurine (B94841) and Pyrimidine basesCreation of nucleoside and nucleotide analogues

This table summarizes selected examples of modifications made to the bicyclo[3.1.0]hexane ring system found in the literature, illustrating the versatility of the scaffold for derivatization.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide group (–SO₂NH₂) in this compound offers opportunities for various chemical modifications at the nitrogen atom. These transformations are crucial for modulating the physicochemical properties of the molecule and for constructing more complex molecular architectures. Common functionalization strategies include N-alkylation, N-arylation, and N-acylation.

In a general approach, the deprotonated sulfonamide nitrogen can act as a nucleophile, reacting with a variety of electrophiles. For instance, in the synthesis of related 3-aza-bicyclo[3.1.0]hexane derivatives, the secondary amine within the bicyclic core is readily reacted with sulfonyl chlorides to form sulfonamides. google.com A similar principle can be applied to the functionalization of the sulfonamide nitrogen of this compound itself.

Furthermore, modern photocatalytic methods have emerged for the late-stage functionalization of sulfonamides. These methods often proceed via sulfonyl radical intermediates, enabling transformations that are complementary to traditional ionic pathways. nih.gov

Table 1: Representative Functionalization Reactions of the Sulfonamide Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)N-Alkyl-bicyclo[3.1.0]hexane-2-sulfonamide
N-Arylation1. Palladium or Copper catalyst 2. Aryl halide (Ar-X) 3. BaseN-Aryl-bicyclo[3.1.0]hexane-2-sulfonamide
N-Acylation1. Base (e.g., Pyridine, Et₃N) 2. Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O)N-Acyl-bicyclo[3.1.0]hexane-2-sulfonamide
Reaction with Sulfonyl Chlorides1. Base (e.g., DIPEA) 2. Sulfonyl chloride (R'SO₂Cl) in DMF/MeCNN-Sulfonyl-bicyclo[3.1.0]hexane-2-sulfonamide

This table presents plausible reactions based on general sulfonamide chemistry and related literature. google.com

Ring Opening and Expansion Protocols of Bicyclo[3.1.0]hexane Derivatives

The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening and ring-expansion reactions, providing access to functionalized cyclopentane and cyclohexane (B81311) derivatives. uci.edu These transformations can be initiated by various means, including acid catalysis and radical pathways.

Studies on related bicyclo[3.1.0]hexan-3-ols have shown that treatment with strong acids like fluorosulphuric acid can induce ring-opening to form cyclopentenium ions. rsc.org This process is thought to proceed through the initial opening of the cyclopropane ring to generate isomeric olefins, which are then protonated. While the sulfonamide group at the 2-position would influence the reaction's course, similar acid-catalyzed ring-opening pathways are conceivable.

Radical-mediated ring-opening presents another important avenue. For example, the 1-bicyclo[3.1.0]hexanylmethyl radical undergoes rearrangement through fission of the bonds within the bicyclic structure. uci.edu One pathway leads to a ring-expansion, yielding a methylenecyclohexane (B74748) derivative after reduction. A competing pathway results in the formation of a 2-methyl-methylenecyclopentane derivative. The regioselectivity of this ring-opening is influenced by factors such as radical stability and ring strain. uci.edu

Table 2: Potential Ring Opening and Expansion Protocols

ProtocolInitiator/ConditionsPotential Product(s)
Acid-Catalyzed Ring OpeningStrong acid (e.g., H₂SO₄, TsOH)Functionalized cyclopentene derivatives
Radical-Mediated Ring ExpansionRadical initiator (e.g., AIBN), H-atom donor (e.g., Bu₃SnH)Substituted cyclohexane derivatives
Radical-Mediated Ring OpeningRadical initiator (e.g., AIBN)Substituted cyclopentyl derivatives

This table outlines hypothetical reaction pathways for this compound based on documented reactivity of similar bicyclo[3.1.0]hexane systems. uci.edursc.org

Radical Functionalization and Aminative Ring-Opening of Cyclopropenes

The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through convergent strategies, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions. nih.govrsc.org This method proceeds via radical intermediates and allows for the construction of highly substituted bicyclo[3.1.0]hexanes. While not a direct reaction of this compound, it represents a key synthetic route to this class of compounds where a nitrogen-containing substituent is involved.

Furthermore, the aminative ring-opening of cyclopropenes using amides, including those with functional groups like sulfonamides, has been reported. researchgate.net This reaction is compatible with a range of functional groups and proceeds with excellent stereoselectivity. This suggests that a sulfonamide, either as part of the cyclopropene (B1174273) or the aminating agent, can participate in such radical-mediated ring-opening annulations.

Research on radical cyclopropanol (B106826) ring-opening initiated tandem cyclizations also highlights the utility of radical processes in synthesizing complex heterocyclic systems. nih.gov Although this specific example leads to phenanthridines and oxindoles, the underlying principle of generating a radical that subsequently participates in cyclization could be conceptually applied to functionalize the bicyclo[3.1.0]hexane system.

Table 3: Relevant Radical Reactions Involving Related Scaffolds

Reaction TypeReactantsCatalyst/ConditionsProduct Type
(3+2) AnnulationCyclopropene + AminocyclopropanePhotoredox catalyst (e.g., Iridium complex), blue LED irradiationBicyclo[3.1.0]hexane
Aminative Ring-OpeningCyclopropene + AmideNot specified in abstract researchgate.netFunctionalized amine

This table summarizes reactions that, while not directly employing this compound, illustrate relevant radical processes for the synthesis and potential transformation of this scaffold. nih.govrsc.orgresearchgate.net

Structural Elucidation and Advanced Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of bicyclo[3.1.0]hexane-2-sulfonamide, providing detailed insights into its molecular framework and the connectivity of its atoms.

For instance, in a detailed study of a bicyclo[3.1.0]hexane-based nucleoside incorporating a sulfonamide moiety, ¹H and ¹³C NMR spectra were instrumental in confirming its structure. nih.govmdpi.com The bicyclo[3.1.0]hexane core, a rigid system, imposes specific chemical shifts and coupling constants on its protons. The protons of the cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system typically appear in the upfield region of the ¹H NMR spectrum due to their unique shielding environment. rsc.org

In the aforementioned nucleoside derivative, the protons of the bicyclo[3.1.0]hexane skeleton were observed at various chemical shifts, with complex multiplets indicating the rigid, strained nature of the fused rings. nih.govmdpi.com For example, the methine proton adjacent to the sulfonamide group would be expected to show a distinct downfield shift due to the electron-withdrawing nature of the SO₂NH₂ group.

The ¹³C NMR spectrum provides complementary information. The carbons of the bicyclo[3.1.0]hexane framework in the derivative exhibit signals at characteristic chemical shifts. nih.govmdpi.com The carbon atom bonded to the sulfonamide group would be shifted downfield. The presence of the sulfonamide group is further corroborated by these chemical shifts.

A representative, albeit complex, dataset for a bicyclo[3.1.0]hexane derivative containing a sulfonamide group is presented below. This data illustrates the types of signals expected for such a molecule.

Table 1: Representative NMR Data for a Bicyclo[3.1.0]hexane Sulfonamide Derivative

Nucleus Chemical Shift (δ) in ppm Description
¹H NMR 8.10, 7.97 Protons on the purine (B94841) ring (rotamers)
7.29, 7.25 NH and NH₂ protons
4.93 - 0.95 Protons of the bicyclo[3.1.0]hexane scaffold and other substituents
¹³C NMR 164.0 - 120.7 Carbons of the purine ring
88.2 - 13.4 Carbons of the bicyclo[3.1.0]hexane scaffold and other substituents

Data derived from a complex bicyclo[3.1.0]hexane-based nucleoside with a sulfonamide moiety, as detailed in scientific literature. nih.govmdpi.com

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

For the parent bicyclo[3.1.0]hexane, GC-MS data shows a top peak at an m/z of 67, with other significant peaks at 54 and 41, which correspond to characteristic fragments of the bicyclic alkane. nih.gov When a sulfonamide group is introduced, the molecular ion peak will increase accordingly.

In the analysis of a complex bicyclo[3.1.0]hexane sulfonamide derivative, high-resolution mass spectrometry (LC-MS-ESI) was used to determine the exact mass. nih.govmdpi.com The calculated m/z for a specific fragment ion was found to be 443.0813, with the experimental value being 443.0826, confirming the elemental composition of that fragment. nih.govmdpi.com This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Table 2: Representative Mass Spectrometry Data

Technique m/z Value Description
GC-MS 67 Top Peak for parent Bicyclo[3.1.0]hexane nih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and S=O bonds of the sulfonamide group, in addition to the C-H and C-C bonds of the bicyclic alkane structure.

In a related bicyclo[3.1.0]hexane derivative containing a sulfonamide, the IR spectrum displayed characteristic peaks at approximately 3283 cm⁻¹ for the N-H stretch and at 1327 and 1207 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively. nih.govmdpi.com The aliphatic C-H stretching vibrations were observed around 2982 and 2932 cm⁻¹. nih.govmdpi.com These values are in line with the expected absorptions for a sulfonamide-containing aliphatic bicyclic compound. The IR spectrum for the parent bicyclo[3.1.0]hexane would primarily show C-H stretching and bending frequencies. nist.gov

Table 3: Characteristic IR Absorption Frequencies for a Bicyclo[3.1.0]hexane Sulfonamide Derivative

Functional Group Absorption Frequency (cm⁻¹)
N-H Stretch 3283 nih.govmdpi.com
Aliphatic C-H Stretch 2982, 2932 nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its preparative purification. These techniques separate the compound from any starting materials, byproducts, or isomers.

In the synthesis of a bicyclo[3.1.0]hexane sulfonamide derivative, semi-preparative HPLC was used for its purification. nih.govmdpi.com The purity of the final product was then confirmed by analytical HPLC, which showed a purity of 99% with a specific retention time (t_R) of 9.86 minutes under the applied conditions. nih.govmdpi.com The retention time is a characteristic property of the compound under a given set of chromatographic conditions (e.g., column, mobile phase, flow rate) and can be used for its identification. Some commercial suppliers also indicate the availability of HPLC and UPLC data for this compound to ensure its quality. bldpharm.com

Chiroptical Spectroscopy for Absolute Configuration Determination

Due to the presence of chiral centers in this compound, determining its absolute configuration is crucial. Chiroptical spectroscopy provides this vital information.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, including bicyclo[3.1.0]hexane derivatives. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For complex bicyclo[3.1.0]hexane derivatives, experimental ECD spectra have been measured and compared with spectra predicted by density functional theory (DFT) calculations for different possible stereoisomers. rsc.org By finding the best match between the experimental and calculated spectra, the absolute configuration of the molecule can be unambiguously assigned. This approach has been successfully applied to determine the stereochemistry of bicyclo[3.1.0]hexane derivatives with multiple functional groups. rsc.org The boat-like conformers of the bicyclo[3.1.0]hexane ring are often found to be more stable than the chair-like conformers, and this conformational preference significantly influences the ECD spectrum. rsc.org

Optical Rotation Dispersion (ORD)

Optical Rotation Dispersion (ORD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. wikipedia.org For bicyclo[3.1.0]hexane derivatives, ORD, in combination with other spectroscopic methods and computational analysis, has proven to be a reliable tool for stereochemical assignment. nih.govrsc.org

Studies on chiral derivatives of bicyclo[3.1.0]hexane involve measuring the ORD spectra and comparing them with spectra simulated using Density Functional Theory (DFT) calculations. nih.govrsc.orgresearchgate.net This comparative approach allows for the unambiguous assignment of the absolute configuration of the molecule. nih.govrsc.org Research demonstrates that using multiple chiroptical methods, including ORD, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), provides a high degree of confidence in determining the absolute configurations for complex chiral molecules like bicyclo[3.1.0]hexane analogues, which often have numerous rotatable bonds. nih.govrsc.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the stereochemistry and conformational structure in solution.

For derivatives of bicyclo[3.1.0]hexane, VCD spectroscopy has been instrumental in determining their absolute configuration. nih.govrsc.orgresearchgate.net The experimental VCD spectra of bicyclo[3.1.0]hexane enantiomers are typically measured in solvents like deuterated acetonitrile. nih.govrsc.org These experimental results are then benchmarked against theoretical VCD spectra generated through DFT calculations. nih.govrsc.orgresearchgate.net The excellent agreement between the experimental and simulated spectra allows for a definitive assignment of the absolute configuration. nih.govrsc.org This integrated approach, combining VCD spectroscopy with computational modeling, is particularly valuable for structurally flexible molecules possessing multiple chiral centers and functional groups capable of forming intramolecular hydrogen bonds. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms within a molecule in the solid state. This technique has been employed to confirm the structure of various bicyclo[3.1.0]hexane derivatives, revealing key conformational features. scispace.comd-nb.inforsc.org

A single-crystal X-ray diffraction study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, a related derivative, confirmed that the bicyclo[3.1.0]hexane skeleton adopts a boat conformation in the solid state. rsc.org This study also noted that the five-membered ring component is significantly flattened compared to a simple cyclopentane (B165970) ring. rsc.org The ability of X-ray crystallography to provide precise structural data makes it an indispensable tool for validating the stereospecific outcomes of synthetic reactions that produce these bicyclic systems. scispace.comd-nb.info

Below is a table summarizing the crystallographic data for N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. rsc.org

Crystal ParameterValue
Formula C10H16N2O
Crystal System Triclinic
Space Group P1
a (Å) 9.89(1)
b (Å) 9.53(1)
c (Å) 5.602(5)
α (°) 104.71(2)
β (°) 83.59(2)
γ (°) 100.20(1)
Z 2
Final R-factor 0.056 for 1649 observed reflections

Conformational Preferences and Dynamics of this compound Derivatives

The bicyclo[3.1.0]hexane framework is a conformationally restricted system, a feature that is leveraged in the design of biologically active molecules. mdpi.comnih.gov The fusion of a cyclopropane ring to a cyclopentane ring results in significant ring strain, which dictates the preferred conformations of the molecule. scispace.com

Extensive conformational searches and theoretical calculations, supported by experimental data from X-ray crystallography and VCD spectroscopy, have shown a distinct conformational preference for the bicyclo[3.1.0]hexane ring system. nih.govresearchgate.netrsc.orgconicet.gov.ar The boat-like conformers have been found to be substantially more stable than the chair-like conformers. nih.govresearchgate.net This preference for a boat-like geometry is a defining characteristic of the bicyclo[3.1.0]hexane scaffold. rsc.orgconicet.gov.ar

In studies of derivatives with multiple functional groups, the relative stability among different boat-like conformers is further influenced by factors such as the number and strength of intramolecular hydrogen bonds. nih.govresearchgate.net The inherent rigidity of the bicyclo[3.1.0]hexane scaffold has been effectively used to restrict the conformation of side chains in medicinal chemistry, leading to enhanced selectivity for specific biological targets. mdpi.com This makes the bicyclo[3.1.0]hexane structure a valuable scaffold for developing potent and selective ligands. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules containing the bicyclo[3.1.0]hexane core. It provides deep insights into reaction pathways, stereochemical outcomes, and spectroscopic properties.

DFT calculations have been instrumental in unraveling the complex mechanisms of reactions used to synthesize or modify bicyclo[3.1.0]hexane systems. By mapping potential energy surfaces, researchers can identify transition states and intermediates, thereby understanding the factors that govern reactivity and selectivity.

One such study investigated the platinum-salt-catalyzed rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane and 1-siloxy-bicyclo[3.1.0]hexane to form monocyclic derivatives. nih.govacs.org The DFT analysis revealed a three-step mechanism:

Oxidative Addition: The process begins with the formation of a platinacyclobutane intermediate. nih.govacs.org

Ring Opening: This is followed by the cleavage of a Pt-C bond, opening the platinacyclobutane ring. nih.govacs.org

Protodeplatination: The final step generates the end products. nih.govacs.org The study found that using a dimeric form of the platinum catalyst (Zeise's dimer) provided a more favorable reaction pathway with a lower activation barrier compared to the monomeric form. acs.org

DFT has also been applied to understand cycloaddition reactions for constructing the bicyclo[3.1.0]hexane framework. In the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide (protonated form of Ruhemann's purple), DFT calculations at the M11/cc-pVDZ level of theory were used to study the mechanism. beilstein-journals.orgbeilstein-archives.org The calculations showed the reaction is controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.org The computed transition-state energies successfully explained the experimentally observed high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org

Furthermore, the mechanism of a (3+2) annulation of cyclopropenes with cyclopropylanilines to form bicyclo[3.1.0]hexanes was elucidated using quantum mechanical calculations (M11 density functional theory). researchgate.net These computational studies revealed that both a substrate-directed radical addition and a subsequent stereospecific ring-opening of a cyclopropyl (B3062369) radical contribute to the exceptional stereocontrol observed in the reaction. researchgate.net

Reaction Type Computational Method Key Mechanistic Findings Reference(s)
Pt-Salt Catalyzed RearrangementDFT (M06-2X)Three-step process: oxidative addition, ring-opening, protodeplatination. Dimeric catalyst is more efficient. nih.govacs.org
1,3-Dipolar CycloadditionDFT (M11/cc-pVDZ)HOMOcyclopropene–LUMOylide controlled reaction, explaining the observed high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org
(3+2) AnnulationDFT (M11)Stepwise radical process involving substrate-directed radical addition and stereospecific ring-opening. researchgate.net
Intramolecular Radical CyclopropanationDFTA stepwise radical process is supported for the formal [2+1] cycloaddition. d-nb.info

A combination of experimental chiroptical spectroscopy and DFT calculations has proven to be a reliable method for determining the absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.net This is particularly valuable for complex molecules with multiple stereocenters and significant conformational flexibility. rsc.org

In one study, the electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra of a pair of enantiomeric bicyclo[3.1.0]hexane derivatives were measured. rsc.orgresearchgate.net DFT simulations of these spectra were performed for all low-energy conformers identified through computational searches. rsc.orgresearchgate.netresearchgate.net The calculations were typically carried out using the B3LYP functional with basis sets such as 6-311++G** and aug-cc-pVDZ, incorporating solvent effects via an implicit continuum polarization model. rsc.orgresearchgate.netresearchgate.net By comparing the simulated spectra with the experimental data, the absolute configuration of the enantiomers was unambiguously assigned. rsc.orgresearchgate.net This integrated approach, leveraging multiple spectroscopic techniques, provides a high degree of confidence in stereochemical assignments for flexible chiral molecules. rsc.orgresearchgate.net

Spectroscopic Technique DFT Functional/Basis Set Application Reference(s)
ECD, ORD, VCDB3LYP/6-311++G**Determination of absolute configuration of chiral bicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.netresearchgate.net
ECD, ORD, VCDB3LYP/aug-cc-pVDZComparison of simulated spectra with experimental data for stereochemical assignment. rsc.orgresearchgate.netresearchgate.net

The biological activity of nucleoside analogues is often dictated by the conformation of the pseudosugar ring. conicet.gov.arresearchgate.net The bicyclo[3.1.0]hexane system serves as a conformationally restricted scaffold, and understanding its preferred geometry is key to designing effective drug candidates. conicet.gov.arresearchgate.net

DFT studies, often coupled with Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to map the potential energy surface of the bicyclo[3.1.0]hexane ring. conicet.gov.arresearchgate.net A consistent finding across multiple studies is that the bicyclo[3.1.0]hexane ring strongly prefers a boat-like conformation over a chair-like one. rsc.orgconicet.gov.arresearchgate.net This preference is a critical factor in its use as a pseudosugar to lock the molecule in a specific geometry required for biological activity. conicet.gov.arresearchgate.net

The stability of the boat conformer is influenced by factors such as steric hindrance from the cyclopropane (B1198618) ring and the number and strength of intramolecular hydrogen bonds in substituted derivatives. rsc.orgresearchgate.netconicet.gov.ar By analyzing the charge density distribution, QTAIM can identify the specific atoms that contribute to changes in stability between different conformers. conicet.gov.arresearchgate.net These computational analyses provide a deep understanding of the electronic and steric factors that govern the conformational landscape of these important scaffolds. conicet.gov.ar

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying large biological systems like enzymes, a full quantum mechanics treatment is computationally prohibitive. QM/MM simulations offer a solution by treating the reactive center (e.g., the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a more efficient MM force field.

The enzyme galactofuranosyltransferase 2 (GlfT2) from Mycobacterium tuberculosis is a key enzyme in the biosynthesis of the bacterial cell wall and a promising target for new anti-tuberculosis drugs. researchgate.net Bicyclo[3.1.0]hexane-based mimics of the natural substrate, UDP-galactofuranose (UDP-Galf), have been synthesized and evaluated as potential inhibitors. researchgate.netnih.gov

Hybrid QM/MM molecular dynamics simulations have been applied to study the two distinct glycosyltransferase reactions catalyzed by GlfT2: the formation of β-(1-5) and β-(1-6) linkages. researchgate.netmdpi.com These simulations revealed that both reactions proceed through very similar mechanisms and feature comparable transition state structures. researchgate.netmdpi.com The calculated transition state structures, where the galactose is in a furanose form, provide a valuable template for the rational design of potent and specific transition-state analogue inhibitors for GlfT2. researchgate.net The simulations also offered novel insights into the puckering behavior of the five-membered furanose ring during the enzymatic reaction. researchgate.net

Enzyme Simulation Method Key Findings Reference(s)
Galactofuranosyltransferase 2 (GlfT2)QM/MM String Method with ab initio MDThe β-(1→5) and β-(1→6) linkage reactions proceed via similar mechanisms and transition states. Provided a model for transition-state analogue inhibitor design. researchgate.netmdpi.com

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Bicyclo[3.1.0]hexane-based compounds have been investigated as ligands for various biological targets. For instance, a series of bicyclo[3.1.0]hexane-based UDP-Galf analogues were synthesized as potential inhibitors of GlfT2. nih.gov While these compounds showed only weak inhibition in enzymatic assays, computational methods like docking were part of the evaluation process, showing favorable docking scores within the enzyme's active site. researchgate.net

In another context, bicyclo[3.1.0]hexane-based nucleosides have been developed as ligands for the A3 adenosine (B11128) receptor (A3AR), a target for inflammation and cancer therapies. nih.govmdpi.com The introduction of the rigid bicyclo[3.1.0]hexane scaffold is known to enhance potency and selectivity for the A3AR. mdpi.com Molecular modeling studies in this area help to rationalize the observed structure-activity relationships (SAR) and guide the synthesis of new derivatives with improved affinity. nih.govmdpi.com

Similarly, docking studies have been used to analyze analogs of the antiviral drug nirmatrelvir (B3392351), which can contain a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety. japsonline.com These simulations, targeting the main protease (Mpro) of SARS-CoV-2, helped identify key structural modifications in the bicyclic fragment that could increase binding affinity and inhibitory effect. japsonline.com

Target Ligand Scaffold Computational Method Purpose Reference(s)
GlfT2Bicyclo[3.1.0]hexane-based UDP-Galf mimicsMolecular DockingEvaluation of binding modes for potential inhibitors. researchgate.netnih.gov
A3 Adenosine ReceptorBicyclo[3.1.0]hexane-based nucleosidesMolecular ModelingRationalize structure-activity relationships and guide ligand design. nih.govmdpi.com
SARS-CoV-2 Main Protease (Mpro)Azabicyclo[3.1.0]hexane-containing nirmatrelvir analogsMolecular DockingIdentify structural modifications to improve binding affinity. japsonline.com

Theoretical Analysis of Ring Strain and Bond Angles

The bicyclo[3.1.0]hexane framework, a recurring motif in various biologically active molecules, presents a fascinating case for computational analysis due to its inherent ring strain and distinct conformational properties. Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided significant insights into the molecule's geometry and energetic landscape.

Conformational Preference and Ring Strain

Comprehensive computational studies have established that the bicyclo[3.1.0]hexane skeleton predominantly exists in a boat-like conformation. conicet.gov.arconicet.gov.ar This preference is a strategy to minimize the eclipsing strain that would be more pronounced in alternative chair-like structures. The five-membered ring in this system is considerably flattened compared to a simple cyclopentane (B165970) ring.

The fusion of a cyclopropane ring with a cyclopentane ring introduces significant ring strain. Computational methods are essential for quantifying this strain. High-level electronic structure theory calculations have been used to determine the strain energy of the bicyclo[3.1.0]hexane system. These calculations indicate a significant, though not extreme, level of strain. For instance, a calculated strain energy for the parent hydrocarbon is approximately 32.4 kcal/mol. swarthmore.edu This value is substantially lower than that of more constrained systems like bicyclo[1.1.0]butane, which influences its chemical reactivity. The strain arises from the deviation of bond angles from the ideal tetrahedral angle and the steric hindrance created by the fused ring structure. This inherent strain is sometimes referred to as "cyclopropylic strain," which involves the steric repulsion between adjacent cis-configured substituents on the cyclopropane portion of the molecule. mdpi.com

Further computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, have been employed to dissect the electronic factors that contribute to the stability of the boat-like conformers. conicet.gov.arconicet.gov.ar These studies help in understanding the charge density distribution and orbital interactions that govern the conformational preference.

Analysis of Bond Angles and Lengths

The strained nature of the bicyclo[3.1.0]hexane ring system is directly reflected in its bond angles and bond lengths, which deviate from standard values for alkanes. Theoretical calculations provide precise values for these geometric parameters.

The fusion of the three-membered ring onto the five-membered ring forces specific bond angles within the structure. The internal angles of the cyclopropane ring are necessarily compressed, close to 60°, leading to significant angle strain. This, in turn, influences the geometry of the cyclopentane portion of the molecule.

Detailed computational studies on bicyclo[3.1.0]hexane and its derivatives have provided the following insights into its structural parameters. The bond shared between the two rings (C1-C5) is typically elongated compared to a standard C-C single bond. evitachem.com

Table 1: Calculated Strain Energy for Bicyclic Hydrocarbons

CompoundStrain Energy (kcal/mol)
Bicyclo[3.1.0]hexane32.4 swarthmore.edu
Cyclohexane (B81311)1.8 swarthmore.edu
Bicyclo[2.2.0]hexane (cis)54.7 swarthmore.edu
Bicyclo[1.1.0]butane>60

This table provides a comparative view of the strain energy in bicyclo[3.1.0]hexane relative to other cyclic and bicyclic systems.

Table 2: Selected Calculated Structural Parameters for the Bicyclo[3.1.0]hexane Boat-Like (BL) Conformer

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.541 Å conicet.gov.ar
Bond LengthC2-C31.520 Å conicet.gov.ar
Bond LengthC1-C51.512 Å conicet.gov.ar
Bond LengthC1-C61.543 Å conicet.gov.ar
Angle∠C1-C2-C3104.9° conicet.gov.ar
Angle∠C2-C3-C4106.1° conicet.gov.ar
Angle∠C1-C5-C4105.0° conicet.gov.ar
Angle∠C1-C6-C560.0° (avg)

The data in this table is derived from DFT calculations on the parent bicyclo[3.1.0]hexane system and illustrates the key geometric features of the strained ring.

Structure Activity Relationship Sar Studies and Mechanistic Insights

General Principles of Structure-Activity Relationship for Bicyclo[3.1.0]hexane-2-sulfonamide Derivatives

The bicyclo[3.1.0]hexane framework is a rigid and conformationally constrained scaffold that serves as a valuable building block in medicinal chemistry. Its fixed three-dimensional structure allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets. The structure-activity relationship (SAR) for derivatives incorporating this moiety is fundamentally based on modifying the substitution patterns on the bicyclic core itself and on the appended pharmacophoric groups to modulate affinity, selectivity, and efficacy for various protein targets. scispace.comnih.govnih.gov

In the context of G protein-coupled receptors (GPCRs) like adenosine (B11128) and metabotropic glutamate (B1630785) receptors, the bicyclo[3.1.0]hexane ring system often replaces more flexible moieties, such as the ribose ring in nucleosides, to lock the molecule into a bioactive conformation preferred by a specific receptor subtype. scispace.comresearchgate.net This conformational rigidity can significantly enhance both binding affinity and selectivity. scispace.com For enzyme inhibitors, such as those targeting histone deacetylases, or for antibacterial agents, the bicyclo[3.1.0]hexane unit acts as a key structural element, positioning the necessary pharmacophoric groups—like a hydroxamic acid for HDACs or a substituted phenyl ring for oxazolidinones—in an optimal arrangement for binding. researchgate.netacs.org The SAR exploration typically involves systematic variation of substituents at different positions of the bicyclic system and the associated pharmacophore to map the steric and electronic requirements of the target's binding site. nih.govnih.gov

Modulating Biological Target Affinity and Selectivity

The introduction of the bicyclo[3.1.0]hexane scaffold, also known as a (N)-methanocarba modification, in place of the furanose ring of nucleosides is a well-established strategy to increase potency and selectivity for the A3 adenosine receptor (A3AR) over other adenosine receptor subtypes. nih.gov This rigidity enforces a North (N) envelope conformation that is favored by the A3AR. scispace.com

The SAR of (N)-methanocarba nucleosides at the A3AR has been extensively explored by modifying the purine (B94841) base at the C2 and N6 positions, and the bicyclo[3.1.0]hexane moiety at the 5'-position. nih.govnih.gov

N6-Position (Purine Ring): Hydrophobic substituents, particularly small alkyl groups or m-substituted benzyl (B1604629) groups like 3-chlorobenzyl or 3-iodobenzyl, are highly favorable for A3AR affinity and selectivity. scispace.comnih.gov

C2-Position (Purine Ring): Modifications at the C2 position are well-tolerated. The introduction of chloro, arylethynyl, or methylthio groups can further enhance affinity. scispace.comnih.gov For example, combining a 2-methylthio group with a dibenzylamino group at the N6-position resulted in a derivative (30 ) with high A3AR selectivity (Ki = 0.38 μM). nih.gov Similarly, a 2-arylethynyl substitution combined with an N6-3-chlorobenzyl group led to a potent full agonist, MRS5698 , with a Ki of 3 nM for the human A3AR. scispace.com

5'-Position (Bicyclo[3.1.0]hexane Moiety): This position is critical for activity. 5'-N-methyluronamide derivatives often act as potent A3AR agonists. acs.org In contrast, 5'-truncated derivatives, lacking the uronamide group, can function as antagonists or partial agonists. researchgate.netacs.org Generally, the introduction of larger groups at the 5'-position leads to a significant loss of A3AR affinity. nih.gov However, specific functionalized chains can be introduced to create tool compounds; for instance, linking a reactive amine via a 2-alkynyl chain resulted in a highly potent agonist (15 ) with a Ki of 2.1 nM. acs.org

Selected Bicyclo[3.1.0]hexane Derivatives as Adenosine Receptor Ligands
CompoundKey SubstitutionsBiological Activity (A3AR)Reference
30N6-dibenzylamino, 2-methylthioHigh selectivity, Ki = 0.38 μM nih.gov
MRS5698 (31)N6-3-chlorobenzyl, 2-(3,4-difluorophenylethynyl)Full agonist, Ki = 3 nM (human) scispace.com
15N6-3-chlorobenzyl, 2-(functionalized amine alkynyl chain), 5'-N-methyluronamideFull agonist, Ki = 2.1 nM acs.org
22N6-3-chlorobenzyl, 2-chloro, 5'-truncatedPartial agonist, Ki = 4.9 nM acs.org
7 (MRS5841)N6-3-chlorobenzyl, 2-(3-sulfophenylethynyl)Agonist, Ki = 1.9 nM (human) nih.govebi.ac.uk

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid serve as conformationally constrained glutamic acid analogs for targeting metabotropic glutamate (mGlu) receptors. nih.govacs.org Strategic substitutions at the C3 and C4 positions of the bicyclic core have been crucial in developing potent and selective mGlu2/3 receptor antagonists. nih.govacs.org

Initial efforts identified that substitutions at the C4 position could significantly influence functional responses at mGlu2/3 receptors. nih.gov Further exploration of the C3 and C4 positions led to the discovery of highly potent antagonists. For example, introducing a 3,4-difluorophenyl)sulfanylmethyl group at C3 and a hydroxyl group at C4 yielded LY3020371·HCl (19f) , a potent and selective mGlu2/3 antagonist. acs.org Chemical modifications at the C3 position with alkoxy, benzylthio, and benzylamino groups have also yielded potent mGlu2 antagonists. nih.gov A key finding was that a 3-(3,4-dichlorobenzylthio) group combined with a 6-fluoro substitution led to compound 15at , a potent mGluR2 antagonist with a Ki of 1.96 nM and an IC50 of 13.34 nM. nih.gov

Selected Bicyclo[3.1.0]hexane Derivatives as mGlu2/3 Receptor Antagonists
CompoundKey SubstitutionsBiological ActivityReference
LY3020371·HCl (19f)3-[(3,4-difluorophenyl)sulfanylmethyl], 4-hydroxyPotent and selective mGlu2/3 antagonist acs.org
183,4-disubstituted glutamic acid analoghmGlu2 IC50 = 46 nM, hmGlu3 IC50 = 46.1 nM nih.gov
15ae3-(3,4-dichlorobenzyloxy)mGluR2 Ki = 2.51 nM, IC50 = 34.21 nM nih.gov
15at3-(3,4-dichlorobenzylthio), 6-fluoromGluR2 Ki = 1.96 nM, IC50 = 13.34 nM nih.gov
15ba3-(N-(3,4-dichlorobenzylamino)), 6-fluoromGluR2 Ki = 3.29 nM, IC50 = 35.96 nM nih.gov

The 3-azabicyclo[3.1.0]hexane moiety has been incorporated into the design of novel histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov This scaffold can function as a linker between a zinc-binding group (such as a hydroxamic acid) and a "cap" group that interacts with the surface of the enzyme, influencing potency and isoform selectivity.

A series of inhibitors was developed where a bicyclo[3.1.0]hexane unit links a pyrimidine-5-carboxamide hydroxamate to a cap group. acs.org These compounds were found to be potent enzyme inhibitors with IC50 values under 100 nM. By modulating the polar surface area through the introduction of these novel linking groups, researchers improved activity in cell proliferation assays. acs.org One such compound, CHR-3996 , which features a 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl) group attached to a hydroxypyrimidine-5-carboxamide, was identified as a potent and selective Class I HDAC inhibitor. acs.org

The bicyclo[3.1.0]hexane ring system has been successfully integrated into the structure of oxazolidinone antibacterials, a class of synthetic agents that includes linezolid (B1675486). researchgate.netgoogle.com In these derivatives, the bicyclic moiety is typically attached to the N-phenyl ring of the oxazolidinone core, where it serves to modulate the antibacterial spectrum and potency. researchgate.net

SAR studies on biaryl oxazolidinones bearing a bicyclo[3.1.0]hex-6-yl ring system revealed that the nature of the aromatic ring attached to the bicyclic system (the C-ring) had a greater impact on antibacterial activity than the B-ring of the biaryl system. researchgate.net Specifically, a pyridyl C-ring was preferable to a phenyl ring. A crucial finding was that the presence of a cyano group at the C-6 position of the bicyclo[3.1.0]hexane ring plays a significant role in achieving high antibacterial potency. researchgate.net In a separate study, novel oxazolidinone-sulfonamide conjugates were developed, with compounds 2 and 3a exhibiting excellent potency against both Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) bacteria, with a Minimum Inhibitory Concentration (MIC) of 1.17 μg/mL. mdpi.com

Selected Bicyclo[3.1.0]hexane Derivatives as Antibacterial Agents
CompoundKey Structural FeaturesAntibacterial ActivityReference
Oxazolidinone 2Oxazolidinone-amide conjugateMIC = 1.17 μg/mL (B. subtilis, P. aeruginosa) mdpi.com
Oxazolidinone 3aOxazolidinone-sulfonamide conjugateMIC = 1.17 μg/mL (B. subtilis, P. aeruginosa) mdpi.com

Antibacterial Agents (e.g., Oxazolidinone Derivatives)

Influence of C-Ring and D-Ring Substituents on Antibacterial Activity

The bicyclo[3.1.0]hexane scaffold has been incorporated into various classes of antibacterial agents, notably in the development of novel oxazolidinones. Structure-activity relationship (SAR) studies on these compounds have revealed critical insights into the role of substituents on different parts of the molecule, particularly the C-ring and D-ring, in modulating antibacterial potency.

In a series of novel biaryl oxazolidinones featuring a bicyclo[3.1.0]hex-6-yl ring system, the nature of the C-ring was found to have a more significant impact on antibacterial activity than the B-ring. researchgate.netnih.gov Specifically, derivatives with a pyridyl C-ring were generally preferred over those with a phenyl ring, indicating that the presence of the nitrogen heteroatom in the aromatic system is beneficial for activity. researchgate.netnih.gov

Furthermore, the substitution on the D-ring, which in this context refers to the bicyclo[3.1.0]hexane moiety itself, plays a crucial role. The introduction of a cyano group at the C-6 position of the azabicyclo[3.1.0]hexane ring was demonstrated to be important for achieving high antibacterial potency. researchgate.netnih.gov In other related analogues, where the morpholine (B109124) ring of the established drug linezolid was replaced with substituted azabicyclo[3.1.0]hexyl systems, various polar substituents were found to be well-tolerated and in some cases, enhanced activity. nih.gov These included hydroxyl, amino, amido, or carboxyl groups on the bicyclic ring system. nih.gov Notably, an azabicyclic acid analogue demonstrated four times the potency of linezolid against key Gram-positive pathogens. nih.gov

These findings highlight the importance of specific electronic and structural features on the C- and D-rings for potent antibacterial activity. The preference for a pyridyl C-ring suggests a key interaction, possibly hydrogen bonding, with the biological target. The beneficial effect of a C-6 cyano group or other polar substituents on the D-ring indicates that this position is likely oriented towards a region of the target where such interactions are favorable.

Table 1: Influence of C-Ring and D-Ring Substituents on Antibacterial Activity of Bicyclo[3.1.0]hexane-Containing Oxazolidinones

Ring Position Preferred Substituent/Feature Impact on Activity Reference
C-Ring - Pyridyl (vs. Phenyl) Increased antibacterial activity researchgate.netnih.gov
D-Ring C-6 Cyano group Important for high potency researchgate.netnih.gov
D-Ring - Hydroxyl, Amino, Amido, Carboxyl Comparable or superior activity to linezolid nih.gov

Enzyme Inhibition Studies (e.g., GlfT2)

The bicyclo[3.1.0]hexane scaffold has been utilized in the design of potential inhibitors for enzymes involved in mycobacterial cell wall biosynthesis, a key target for new anti-tuberculosis drugs. ualberta.ca One such enzyme is the bifunctional galactofuranosyltransferase, GlfT2, which is essential for the polymerization of the galactan core of the mycobacterial cell wall. ualberta.canih.gov The enzyme uses UDP-galactofuranose (UDP-Galf) as a donor substrate. nih.gov Since this sugar conformation is absent in humans, GlfT2 is an attractive target for selective drug design. ualberta.ca

Researchers have synthesized a series of UDP-Galf mimics where the furanose sugar ring is replaced by a rigid bicyclo[3.1.0]hexane core. ualberta.canih.govualberta.ca The rationale behind this approach is that the bicyclic system can act as a conformationally restricted analogue of the galactofuranose ring, potentially binding to the enzyme's active site. ualberta.caresearchgate.net These mimics were synthesized by reacting a bicyclo[3.1.0]hexane-based amine with various aldehydes, including those containing a uridine (B1682114) group to mimic the full UDP-Galf structure. nih.gov

However, when these bicyclo[3.1.0]hexane-based UDP-Galf analogues were evaluated in a coupled spectrophotometric assay against GlfT2, they were found to be weak inhibitors of the enzyme. nih.govualberta.ca Despite computational docking studies predicting favorable binding scores within the GlfT2 active site, this did not translate into potent enzymatic inhibition in biochemical assays. researchgate.net This discrepancy suggests that while the rigid scaffold may grossly fit the active site, it may not adequately replicate the specific electronic and conformational requirements of the transition state of the glycosyl transfer reaction. researchgate.net While most of the synthesized compounds showed weak inhibition, a few were reported to be moderately active, prompting further investigation into their mode of inhibition. ualberta.caualberta.ca

Table 2: Summary of Bicyclo[3.1.0]hexane-Based GlfT2 Inhibition Studies

Compound Type Design Rationale Assay Method Result Reference
UDP-Galf mimics with bicyclo[3.1.0]hexane core Conformationally restricted analogues of the galactofuranose ring in the natural substrate. Coupled spectrophotometric assay Weak inhibitors nih.gov
Bicyclo[3.1.0]hexane-based amine derivatives Mimics of the transition state of the native substrate. Enzyme assay and computational docking Favorable docking scores but inefficient inhibition researchgate.net
Various DPA and UDP-Galf analogues Carbohydrate mimics with a bicyclo[3.1.0]hexane core. GlfT2 inhibition assay Most compounds showed weak inhibition; a few were moderately active. ualberta.caualberta.ca

Orexin (B13118510) Receptor Antagonists

The 3-aza-bicyclo[3.1.0]hexane framework is a key structural motif in the development of non-peptide antagonists for human orexin receptors. google.comwipo.int Orexins are neuropeptides that regulate several physiological processes, including wakefulness, appetite, and arousal. google.com Consequently, antagonists of orexin receptors have emerged as promising therapeutic agents for the treatment of sleep disorders like insomnia, as well as other conditions such as eating and drinking disorders. google.com

Pharmacophore Development and Ligand Design Principles from SAR Data

The structure-activity relationship (SAR) data derived from various series of bicyclo[3.1.0]hexane-based compounds have provided key principles for pharmacophore development and ligand design. The rigid and conformationally constrained nature of the bicyclo[3.1.0]hexane scaffold is a central element in its utility as a pharmacophore component, serving as a rigid core to orient substituents in a precise three-dimensional space for optimal interaction with biological targets. researchgate.netacs.org

Key principles derived from SAR studies include:

Conformational Restriction: The primary advantage of the bicyclo[3.1.0]hexane system is its rigidity compared to more flexible ring systems like ribose or morpholine. nih.govnih.govnih.gov This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty upon binding, leading to higher affinity. This principle has been successfully applied in designing potent agonists for metabotropic glutamate receptors and antagonists for adenosine A3 receptors. acs.orgnih.gov

Vectorial Orientation of Substituents: The bicyclic framework allows for the precise placement of functional groups in specific vectors. SAR studies on antibacterial oxazolidinones revealed that the C-ring and D-ring (the bicyclic system) have distinct roles. researchgate.netnih.gov The C-ring's nature (e.g., pyridyl) influences target interaction, while substituents on the D-ring (e.g., a C-6 cyano group) are crucial for potency. researchgate.netnih.gov This demonstrates the importance of substituent vectors for optimal binding.

Modulation of Selectivity and Function: Modifications on the bicyclo[3.1.0]hexane core and its appended groups can fine-tune selectivity and functional activity. For instance, in the development of adenosine receptor ligands, replacing the flexible ribose with the rigid bicyclo[3.1.0]hexane system substantially increased potency and selectivity for the A3 subtype. nih.govnih.gov Furthermore, truncation of a 5'-amide group from (N)-methanocarba nucleoside agonists converted them into potent antagonists, illustrating how modifications guided by SAR can switch the pharmacological output from agonism to antagonism. nih.govresearchgate.net

Bioisosteric Replacement: The bicyclo[3.1.0]hexane ring system can serve as a bioisostere for other cyclic structures, such as furanose rings in nucleosides or the morpholine ring in linezolid. nih.govnih.gov This replacement strategy aims to improve metabolic stability, enhance potency, or alter selectivity by introducing conformational rigidity. While this approach was only weakly successful for GlfT2 inhibitors, it proved highly effective in the case of oxazolidinone antibacterials and adenosine receptor ligands. nih.govnih.govnih.gov

Q & A

Q. What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane scaffold, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • The bicyclo[3.1.0]hexane core can be synthesized via (i) photoinduced cyclization of pyridinium salts with stereocontrolled nucleophile addition to form aziridine intermediates (e.g., , Scheme 1), (ii) (3 + 2) annulation of cyclopropenes with aminocyclopropanes under catalytic conditions (, Scheme 1D), or (iii) cross metathesis followed by carbene-mediated intramolecular cyclopropanation ( ).
  • Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, regioselective ring-opening of aziridine intermediates () requires anhydrous conditions to prevent hydrolysis. Diastereoselectivity in cyclopropanation ( ) is enhanced using chiral ligands or low-temperature protocols.

Q. How do boat-like conformations of bicyclo[3.1.0]hexane derivatives influence their reactivity in solvolysis or photochemical reactions?

Methodological Answer:

  • Boat-like conformations are intrinsic to bicyclo[3.1.0]hexane systems due to steric strain ( ). Conformational stability is confirmed via NMR, far-IR, and X-ray crystallography ( ).
  • Reactivity is modulated by strain release: boat conformers favor cyclopropyl-assisted solvolysis via transition states that align with the bicyclopentonium ion geometry ( ). Photochemical reactions (e.g., [2+2] cycloadditions) exploit planar intermediates formed during conformational distortion ().

Q. Which analytical techniques are most reliable for characterizing bicyclo[3.1.0]hexane derivatives, particularly for conformational analysis?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, and NOESY) identifies substituent orientations and coupling constants indicative of boat-like conformations ( ).
  • Far-IR and Raman spectroscopy detect low-frequency vibrational modes associated with cyclopropane ring distortion ( ).
  • X-ray crystallography provides definitive structural evidence but requires crystalline samples ( ).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) on bicyclo[3.1.0]hexane conformations be resolved?

Methodological Answer:

  • Contradictions arise from dynamic equilibria or solvent-dependent conformational shifts. For example, IR data suggesting non-boat conformations () may reflect transient intermediates.
  • Resolution strategies: (i) Variable-temperature NMR to monitor conformational exchange, (ii) DFT calculations to model vibrational spectra, and (iii) solvent polarity studies to assess population shifts ( ).

Q. What mechanistic insights explain the stereochemical outcomes of free-radical additions to bicyclo[3.1.0]hexene systems?

Methodological Answer:

  • Methanethiol radical addition to bicyclo[3.1.0]hexene-2 () proceeds via delocalized radicals stabilized by cyclopropyl conjugation. Orientation depends on radical stability:
  • Addition at C-2 forms a tris-homocyclopropenyl-like radical.
  • Addition at C-3 aligns with bicyclobutonium ion analogs.
    • Stereoselectivity is controlled by steric hindrance at bridgehead positions and radical-trapping kinetics.

Q. How can enantiomerically pure bicyclo[3.1.0]hexane derivatives be synthesized for biological studies?

Methodological Answer:

  • Chiral auxiliaries or enantioselective catalysts (e.g., Rh or Ru complexes) are used in cyclopropanation steps ( ).
  • Functional group interconversion (e.g., ester hydrolysis, Mitsunobu coupling) preserves stereochemistry ( ).
  • Resolution via chiral HPLC or enzymatic methods validates enantiopurity ().

Q. What structural modifications enhance the anti-HIV activity of bicyclo[3.1.0]hexene nucleosides?

Methodological Answer:

  • Planarization of the pseudosugar ring (e.g., converting bicyclo[3.1.0]hexane to hexene) improves nucleobase positioning for antiviral activity ( ).
  • Substituents at the cyclopropane tip (e.g., hydroxyl, methyl) modulate lipophilicity and target binding ( ).
  • Base-disposition (anti/syn) relative to the pseudosugar is critical; this is controlled via Mitsunobu coupling or elimination protocols ( ).

Data Contradiction & Validation

Q. How do computational models reconcile discrepancies between experimental and theoretical conformational energies in bicyclo[3.1.0]hexane systems?

Methodological Answer:

  • DFT or MD simulations model strain energies and transition states ( ).
  • Benchmarking against experimental dipole moments ( ) and coupling constants refines force-field parameters.
  • Free-energy surfaces identify low-population conformers undetected by static experiments ().

Tables for Key Findings

Synthetic Method Key Advantages Limitations Reference
Photoinduced cyclizationHigh stereocontrol, scalableRequires UV light, sensitive intermediates
(3 + 2) AnnulationModular, catalytic conditionsLimited substrate scope
Cross metathesis/cyclopropanationDiastereoselective, functional group toleranceElectron-withdrawing groups disrupt selectivity
Conformational Analysis Technique Key Insight Reference
Boat-like stabilityX-ray, NMRDominant in solvolysis/reactivity
Dynamic equilibriaVariable-temperature NMRExplains conflicting IR/NMR data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.